Cyslabdan

Description

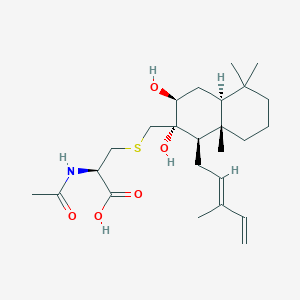

Structure

3D Structure

Properties

Molecular Formula |

C25H41NO5S |

|---|---|

Molecular Weight |

467.7 g/mol |

IUPAC Name |

(2R)-3-[[(1R,2S,3S,4aS,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methylsulfanyl]-2-acetamidopropanoic acid |

InChI |

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1 |

InChI Key |

PSUMRJNLBIVEFF-RIVHMUOTSA-N |

Isomeric SMILES |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C[C@@H]([C@@]1(CSC[C@@H](C(=O)O)NC(=O)C)O)O)(C)C)C)/C=C |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C |

Synonyms |

cyslabdan |

Origin of Product |

United States |

Foundational & Exploratory

Cyslabdan: A Technical Guide to its Origin, Biosynthesis, and Mechanism of Action as a β-Lactam Potentiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyslabdan, a novel labdane-type diterpene, represents a significant breakthrough in the fight against antibiotic resistance. Produced by the soil bacterium Streptomyces sp. K04-0144, this natural product exhibits a remarkable ability to potentiate the efficacy of β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its origin, the producing organism, its biosynthetic pathway, and its unique mechanism of action. By inhibiting the FemA enzyme, a crucial component in the synthesis of the pentaglycine interpeptide bridge of peptidoglycan, this compound effectively resensitizes MRSA to β-lactam antibiotics. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical pathways to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction

The emergence of multidrug-resistant pathogens, particularly MRSA, poses a severe threat to global public health. This compound, isolated from the culture broth of Streptomyces sp. K04-0144, is a non-antibiotic small molecule that has garnered significant attention for its ability to restore the activity of β-lactam antibiotics against MRSA.[1][2] Structurally, this compound is a unique labdane-type bicyclic diterpene connected to an N-acetylcysteine moiety via a thioester linkage.[3][4] While this compound itself possesses very weak anti-MRSA activity, its synergistic effect with β-lactams, especially carbapenems, is profound, reducing the Minimum Inhibitory Concentration (MIC) of imipenem by over 1000-fold in some cases.[5][6][7] This guide will delve into the technical details of this compound's origin, biosynthesis, and its targeted molecular mechanism.

Origin and Producing Organism: Streptomyces sp. K04-0144

This compound was first isolated from the culture broth of the actinomycete strain Streptomyces sp. K04-0144.[4][7] This strain was isolated from a soil sample collected under a tree on Ishigakijima Island, Okinawa, Japan.[7][8] Further taxonomic studies led to the classification of this organism as a new species, named Streptomyces cyslabdanicus K04-0144.[8] This mesophilic bacterium is the natural producer of this compound.[8]

Quantitative Data: Potentiation of β-Lactam Activity

The primary biological activity of this compound is the potentiation of β-lactam antibiotics against MRSA. The following tables summarize the quantitative data demonstrating this synergistic effect.

Table 1: MIC Values of Imipenem against MRSA in the Absence and Presence of this compound

| Strain | This compound (µg/mL) | MIC of Imipenem (µg/mL) | Fold Reduction in MIC |

| MRSA K24 | 0 | 16 | - |

| MRSA K24 | 10 | 0.015 | >1000 |

Data sourced from multiple studies.[5][6]

Table 2: Effect of this compound on the MICs of Various Antibiotics against MRSA

| Antibiotic Class | Antibiotic | MIC without this compound (µg/mL) | MIC with 10 µg/mL this compound (µg/mL) | Fold Reduction |

| Penams | Ampicillin | >1024 | 64 | 16 |

| Penicillin G | 512 | 64 | 8 | |

| Cloxacillin | 512 | 16 | 32 | |

| Cephems | Cefazolin | 512 | 64 | 8 |

| Cefalexin | 1024 | 256 | 4 | |

| Cefotaxime | 1024 | 64 | 16 | |

| Cefmetazole | 128 | 4 | 32 | |

| Carbapenems | Imipenem | 16 | 0.015 | >1000 |

| Other | Streptomycin | - | - | No enhancement |

| Vancomycin | - | - | No enhancement | |

| Tetracycline | - | - | No enhancement | |

| Ciprofloxacin | - | - | No enhancement |

This table compiles data showing that this compound's potentiating activity is specific to β-lactam antibiotics.[3][7]

Biosynthesis of this compound

Genome mining of Streptomyces cyslabdanicus K04-0144 has revealed a gene cluster responsible for this compound biosynthesis.[3][9] This cluster, designated as the cld cluster, consists of four genes: cldA, cldB, cldC, and cldD, which form a single transcriptional unit.[3][9] The heterologous expression of this gene cluster in Streptomyces avermitilis confirmed its role in producing this compound and its derivatives.[3][9] The biosynthesis is proposed to involve a mycothiol-mediated xenobiotic detoxification pathway.[3][9]

Caption: Proposed biosynthetic pathway of this compound involving the cld gene cluster.

Mechanism of Action: Inhibition of FemA

This compound's ability to resensitize MRSA to β-lactams stems from its specific inhibition of FemA, an enzyme crucial for peptidoglycan synthesis.[1][2][10] In MRSA, the peptidoglycan cell wall is strengthened by pentaglycine interpeptide bridges, which are synthesized by the Fem family of enzymes (FemX, FemA, and FemB).[10] FemA is responsible for adding the second and third glycine residues to the growing interpeptide bridge.[10]

By inhibiting FemA, this compound causes the accumulation of monoglycyl or nonglycyl murein monomers.[2][10] These altered monomers are poor substrates for the penicillin-binding proteins (PBPs), including the β-lactam-resistant PBP2', which are responsible for the final cross-linking of the peptidoglycan.[10][11] Consequently, in the presence of both this compound and a β-lactam antibiotic, the synthesis of a stable cell wall is severely compromised, leading to bacterial cell death.[10]

Caption: Mechanism of action of this compound via inhibition of the FemA enzyme.

Experimental Protocols

This section outlines the methodologies for key experiments related to this compound research.

Fermentation and Isolation of this compound

-

Fermentation: Streptomyces sp. K04-0144 is cultured in a suitable production medium. The fermentation is typically carried out in shake flasks or a fermenter under controlled conditions of temperature, pH, and aeration.[4][7]

-

Harvesting and Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. This compound is present in the supernatant.[4]

-

Purification: The supernatant is subjected to a series of chromatographic steps for purification. This typically includes:

Identification of this compound-Binding Proteins

-

Synthesis of Biotinyl-Cyslabdan: The carboxyl group of the N-acetylcysteine moiety of this compound is chemically modified to attach a biotin linker, creating biotinyl-cyslabdan. This derivative should be tested to ensure it retains its biological activity.[10][12][13]

-

Affinity Chromatography:

-

Biotinyl-cyslabdan is immobilized on avidin-coated beads.[10]

-

A cell lysate of MRSA is prepared and incubated with the this compound-bound beads.[10]

-

The beads are washed to remove non-specifically bound proteins.[10]

-

The proteins specifically bound to this compound are eluted, typically by denaturation with Laemmli sample buffer.[10]

-

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry-based techniques.[10]

Caption: Workflow for the identification of this compound's molecular target.

Conclusion

This compound stands out as a promising lead compound in the development of new therapeutic strategies to combat MRSA infections. Its unique mode of action, which involves the inhibition of a key enzyme in peptidoglycan synthesis, offers a novel approach to overcoming β-lactam resistance. The detailed understanding of its origin, biosynthesis, and mechanism of action, as presented in this guide, provides a solid foundation for further research and development efforts. Future work may focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, as well as exploring its potential in combination with a wider range of β-lactam antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. The nonantibiotic small molecule this compound enhances the potency of β-lactams against MRSA by inhibiting pentaglycine interpeptide bridge synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, a new potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus, produced by Streptomyces sp. K04-0144. I. Taxonomy, fermentation, isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound, a new potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus, produced by Streptomyces sp. K04-0144. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nonantibiotic Small Molecule this compound Enhances the Potency of β-Lactams against MRSA by Inhibiting Pentaglycine Interpeptide Bridge Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptomyces cyslabdanicus K04-0144 | Type strain | DSM 42135, NBRC 110081 | BacDiveID:130712 [bacdive.dsmz.de]

- 9. Biosynthesis of mercapturic acid derivative of the labdane-type diterpene, this compound that potentiates imipenem activity against methicillin-resistant Staphylococcus aureus: this compound is generated by mycothiol-mediated xenobiotic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Central Role of FemA in MRSA Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving the urgent need for novel antimicrobial strategies. A key factor in the high-level methicillin resistance of MRSA is the FemA protein, a non-ribosomal peptidyl transferase critical for the synthesis of the pentaglycine interpeptide bridge in the bacterial cell wall's peptidoglycan (PG). This technical guide provides an in-depth exploration of FemA's function, its enzymatic activity, and its role as a promising target for new drug development. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows associated with FemA research.

Introduction

The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan, is essential for survival, making its biosynthesis an attractive target for antibiotics. In Staphylococcus aureus, the peptidoglycan is characterized by a high degree of cross-linking, conferred by pentaglycine bridges that interconnect the peptide stems of adjacent glycan strands. The synthesis of this pentaglycine bridge is a multi-step process catalyzed by the Fem family of enzymes.

FemA is a crucial cytoplasmic protein in this pathway, responsible for the addition of the second and third glycine residues to the growing interpeptide bridge.[1] Its activity is intrinsically linked to the expression of high-level methicillin resistance.[1] While the mecA gene, encoding the low-affinity penicillin-binding protein 2a (PBP2a), is the primary determinant of methicillin resistance, the proper functioning of PBP2a is dependent on the specific structure of the peptidoglycan, which is influenced by FemA.[2] Inactivation of femA results in a truncated peptidoglycan bridge, leading to a significant reduction in methicillin resistance and increased susceptibility to β-lactam antibiotics.[1]

This guide will delve into the molecular specifics of FemA's role in peptidoglycan synthesis, the quantitative aspects of its function, and the experimental methodologies employed to study this critical enzyme.

The Peptidoglycan Synthesis Pathway and the Role of FemA

The biosynthesis of peptidoglycan in S. aureus is a complex process that can be broadly divided into three stages: cytoplasmic synthesis of precursors, membrane-associated assembly, and extracellular cross-linking. FemA functions in the membrane-associated stage, specifically in the modification of the lipid II precursor.

The FemABX protein family is responsible for the formation of the muropeptide pentaglycine bridge.[3] FemX initiates this process by adding the first glycine residue to the ε-amino group of the L-lysine in the lipid II pentapeptide. Subsequently, FemA adds the second and third glycine residues, and finally, FemB completes the bridge by adding the fourth and fifth glycines.[3]

The expression of femA is subject to regulation. Studies have indicated that a regulatory gene likely resides in the 250 bp upstream sequence of the femA gene.[4] Furthermore, the expression levels of femA are significantly higher in high-level MRSA strains compared to low-level MRSA and methicillin-susceptible S. aureus (MSSA) strains, highlighting its importance in the resistance phenotype.[4][5] In Pseudomonas aeruginosa, the FemA operon is regulated by ExsA, the master regulator of the type III secretion system, suggesting a potential link between virulence and cell wall modification.[6]

Quantitative Data on FemA and Peptidoglycan Composition

The activity of FemA directly impacts the structure and composition of the peptidoglycan. Inactivation of femA leads to a significant reduction in the glycine content of the cell wall.

| Strain Type | Peptidoglycan Glycine Content (molar ratio of glycine/glutamic acid) | Reference |

| femA+ (Wild-type) | Normal | [1] |

| femA mutant | Reduced by up to 60% | [1] |

The expression of femA also varies significantly between strains with different levels of methicillin resistance.

| Strain Type | Relative femA Expression Level Range | Reference |

| MSSA | 3.53 x 10⁻³% to 29.91% | [4] |

| Low-level MRSA | 5.54 x 10⁻³% to 3.1 x 10²% | [4] |

| High-level MRSA | 13.88% to 5.50 x 10⁴% | [4] |

Note: Specific kinetic parameters for FemA (Km and Vmax) are not yet robustly established in the literature and represent a key area for future research.

Experimental Protocols

Purification of Recombinant FemA

This protocol describes the overexpression and purification of His-tagged FemA from E. coli.

Methodology:

-

Vector Construction: The femA gene is cloned into an expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation for 3-4 hours at 30°C or overnight at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged FemA is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE and confirmed by Western blot analysis using an anti-His tag antibody.

In Vitro FemA Activity Assay

This assay measures the incorporation of radiolabeled glycine into a synthetic lipid II analogue.

Methodology:

-

Reaction Mixture: The reaction mixture contains purified FemA, a synthetic lipid II analogue (e.g., UDP-MurNAc-L-Ala-D-iGln-L-Lys(Nε-Gly)-D-Ala-D-Ala), [¹⁴C]Glycyl-tRNA, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Reaction: The reaction is initiated by the addition of FemA and incubated at 37°C for a defined period.

-

Quenching: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

-

Detection: The radiolabeled product is separated from the unreacted [¹⁴C]Glycyl-tRNA by filtration or chromatography. The amount of incorporated radioactivity is quantified using a scintillation counter.

Analysis of Peptidoglycan Composition by HPLC

This protocol outlines the analysis of muropeptides from S. aureus cell walls.[7]

Methodology:

-

Cell Wall Preparation: S. aureus cultures are grown to the desired phase, and cells are harvested. The cell walls are purified by boiling in SDS, followed by treatment with proteases and nucleases to remove other cellular components.

-

Muropeptide Preparation: Purified peptidoglycan is digested with a muramidase (e.g., mutanolysin) to generate soluble muropeptides.[7]

-

Reduction: The muropeptides are reduced with sodium borohydride to prevent the formation of anomers.

-

HPLC Separation: The reduced muropeptides are separated by reverse-phase HPLC on a C18 column using a gradient of sodium phosphate buffer and methanol.[8]

-

Detection and Quantification: Muropeptides are detected by their absorbance at 205 nm.[8] The relative abundance of different muropeptide species is determined by integrating the peak areas.

Mass Spectrometry Analysis of Muropeptides

Mass spectrometry provides detailed structural information about the muropeptides.

Methodology:

-

Sample Preparation: Muropeptides are prepared as described for HPLC analysis.

-

LC-MS/MS Analysis: The muropeptide mixture is separated by liquid chromatography and directly introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the individual muropeptides, providing sequence and modification information.[9]

-

Data Analysis: The MS and MS/MS data are analyzed to identify the composition and structure of each muropeptide, including the length of the glycan chain, the amino acid sequence of the stem peptide, and the length and composition of the interpeptide bridge.[2]

FemA as a Drug Target

The essential role of FemA in MRSA resistance and its absence in humans make it an attractive target for the development of novel antibacterial agents. Inhibitors of FemA would be expected to re-sensitize MRSA to β-lactam antibiotics.

FemA Inhibition Screening Assay

This protocol describes a high-throughput screening assay to identify inhibitors of FemA.

Methodology:

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the reaction mixture as described in the in vitro activity assay, along with a potential inhibitor from a compound library.

-

Screening: The library of compounds is screened for their ability to inhibit the FemA-catalyzed incorporation of [¹⁴C]glycine.

-

Hit Identification: Compounds that cause a significant reduction in product formation compared to a control without an inhibitor are identified as "hits."

-

Dose-Response Analysis: The potency of the hit compounds is determined by performing the assay with a range of inhibitor concentrations to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

FemA plays a pivotal and well-defined role in the construction of the S. aureus cell wall, directly impacting the organism's resistance to β-lactam antibiotics. This technical guide has provided a comprehensive overview of FemA's function, the quantitative effects of its activity, and detailed experimental approaches for its study. While significant progress has been made in understanding FemA, the lack of robust kinetic data presents a clear avenue for future research. The development of potent and specific FemA inhibitors holds considerable promise as a strategy to combat the growing threat of MRSA infections by restoring the efficacy of existing antibiotics. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing our understanding of MRSA pathogenesis and developing novel therapeutic interventions.

References

- 1. femA, which encodes a factor essential for expression of methicillin resistance, affects glycine content of peptidoglycan in methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved extracellular expression and purification of recombinant Staphylococcus aureus protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of femA regulating gene on methicillin-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Fem cell-surface signaling system is regulated by ExsA in Pseudomonasaeruginosa and affects pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic profiling of the endogenous peptides of MRSA and MSSA - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of Cyslabdan from natural sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyslabdan is a labdane-type diterpene natural product that exhibits potent synergistic activity with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, the actinomycete strain Streptomyces sp. K04-0144. Detailed experimental protocols for the fermentation, extraction, and purification of this compound are presented, along with a summary of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers interested in the study of this compound and its potential therapeutic applications.

Discovery from a Natural Source

This compound was discovered during a screening program aimed at identifying microbial metabolites that could restore the efficacy of imipenem against MRSA.[1] The producing organism, Streptomyces sp. K04-0144, was isolated from a soil sample collected on Ishigakijima Island in Okinawa, Japan.[1][2] This strain was later designated as Streptomyces cyslabdanicus.[3] this compound is a unique molecule composed of a labdane-type diterpene skeleton linked to an N-acetylcysteine moiety via a thioether bond.[4][5]

Fermentation of Streptomyces sp. K04-0144

The production of this compound is achieved through submerged fermentation of Streptomyces sp. K04-0144. The following protocol outlines the media composition and culture conditions for optimal production.

Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | 10 | 20 |

| Glucose | 10 | - |

| Glycerol | - | 20 |

| Peptone | 5 | 5 |

| Meat Extract | 3 | - |

| Yeast Extract | 3 | 5 |

| CaCO₃ | 2 | 2 |

| pH | 7.2 | 7.2 |

Fermentation Protocol

-

Seed Culture: A loopful of spores of Streptomyces sp. K04-0144 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 27°C for 2 days on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (2 mL) is transferred to a 500-mL Erlenmeyer flask containing 100 mL of the production medium. The production culture is incubated at 27°C for 6 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

This compound is isolated from the culture broth of Streptomyces sp. K04-0144 through a multi-step purification process involving solvent extraction and column chromatography.[5]

Extraction

-

The culture broth (10 L) is centrifuged to separate the supernatant and the mycelial cake.

-

The supernatant is adjusted to pH 3.0 and extracted twice with an equal volume of ethyl acetate.

-

The mycelial cake is extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.

-

The ethyl acetate extracts from both the supernatant and the mycelial cake are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield a crude extract.

Column Chromatography

The crude extract is subjected to a series of chromatographic steps to purify this compound.

| Step | Column | Mobile Phase | Fraction Collection |

| 1. Diaion HP-20 | Diaion HP-20 resin (200 mL) | Stepwise gradient of acetone in water (50%, 70%, 90%, 100%) | Active fractions eluted with 90% acetone |

| 2. ODS Column | ODS (Cosmosil 75C18-OPN, 40 g) | Stepwise gradient of acetonitrile in water (50%, 70%, 90%, 100%) | Active fractions eluted with 70% acetonitrile |

| 3. Preparative HPLC | ODS (Cosmosil 5C18-AR-II, 20 x 250 mm) | 60% acetonitrile in water containing 0.1% trifluoroacetic acid at 8 mL/min | Peak corresponding to this compound (retention time ~25 min) |

From a 10-liter culture, this process yields approximately 20 mg of pure this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C₂₅H₄₁NO₄S |

| Molecular Weight | 467.66 g/mol |

| Melting Point | 158-160 °C |

| Optical Rotation | [α]D²⁵ +35.0 (c 0.1, MeOH) |

| UV (MeOH) | λmax 205 nm |

| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water |

Spectroscopic Data

HR-FAB-MS:

-

Calculated for C₂₅H₄₂NO₄S ([M+H]⁺): m/z 468.2834

-

Found: m/z 468.2831

¹H and ¹³C NMR Data (in CD₃OD):

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 40.4 | 1.05 (m), 1.60 (m) |

| 2 | 20.0 | 1.45 (m), 1.70 (m) |

| 3 | 43.1 | 1.15 (m), 1.40 (m) |

| 4 | 34.2 | - |

| 5 | 56.9 | 0.95 (d, 6.5) |

| 6 | 20.5 | 1.55 (m) |

| 7 | 39.4 | 1.30 (m), 1.65 (m) |

| 8 | 75.8 | - |

| 9 | 59.8 | 1.40 (m) |

| 10 | 39.9 | - |

| 11 | 26.9 | 1.95 (m) |

| 12 | 37.1 | 2.10 (m) |

| 13 | 140.2 | 5.40 (t, 7.0) |

| 14 | 125.9 | 5.10 (d, 10.5), 5.15 (d, 17.5) |

| 15 | 145.4 | 5.80 (dd, 10.5, 17.5) |

| 16 | 23.9 | 1.70 (s) |

| 17 | 33.8 | 0.85 (s) |

| 18 | 21.9 | 0.80 (s) |

| 19 | 16.5 | 0.90 (s) |

| 20 | 14.8 | 0.75 (s) |

| N-acetyl | 173.5, 22.9 | 1.95 (s) |

| Cys-α | 54.5 | 4.50 (dd, 4.5, 8.5) |

| Cys-β | 33.1 | 2.95 (dd, 8.5, 14.0), 3.20 (dd, 4.5, 14.0) |

| Cys-COOH | 174.1 | - |

Note: The structural assignment of this compound was later revised, with the stereochemistry at the C8 position determined to be R, not S as initially reported.[6]

Experimental Workflow and Signaling Pathway

This compound Isolation Workflow

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Nonantibiotic Small Molecule this compound Enhances the Potency of β-Lactams against MRSA by Inhibiting Pentaglycine Interpeptide Bridge Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces cyslabdanicus K04-0144 | Type strain | DSM 42135, NBRC 110081 | BacDiveID:130712 [bacdive.dsmz.de]

- 4. This compound, a new potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus, produced by Streptomyces sp. K04-0144. I. Taxonomy, fermentation, isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new potentiator of im ... | Article | H1 Connect [archive.connect.h1.co]

- 6. researchgate.net [researchgate.net]

Cyslabdan as a Potentiator of β-Lactam Antibiotics: A Technical Guide

Executive Summary Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to nearly all β-lactam antibiotics. This resistance is primarily mediated by the expression of penicillin-binding protein 2a (PBP2a), which continues to synthesize the bacterial cell wall when other native PBPs are inactivated by β-lactams. A promising strategy to combat MRSA is the use of potentiators that restore the efficacy of existing antibiotics. Cyslabdan, a nonantibiotic small molecule, has emerged as a potent potentiator of β-lactam activity against MRSA. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction to β-Lactam Resistance in MRSA

The primary mechanism of β-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for PBP2a.[1][2] Unlike other PBPs, PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue the crucial transpeptidation step in peptidoglycan synthesis even in the presence of these drugs.[1][2] The peptidoglycan in S. aureus features a unique pentaglycine interpeptide bridge, which is essential for cross-linking. The synthesis of this bridge is catalyzed by a series of Fem (factor essential for methicillin resistance) proteins.[3][4] This pathway presents an alternative target for circumventing MRSA's primary resistance mechanism.

This compound: A Novel β-Lactam Potentiator

This compound is a labdane-type diterpene molecule fused with an N-acetylcysteine residue.[3][5] It was isolated from the culture broth of Streptomyces sp. K04-0144.[3][6][7][8] While this compound itself possesses almost no intrinsic antibacterial activity against MRSA, it dramatically enhances the potency of β-lactam antibiotics, particularly carbapenems, reducing their minimum inhibitory concentrations (MICs) by up to 1000-fold.[3][6][9]

Mechanism of Action

This compound's potentiation effect is not due to the inhibition of PBP2a or β-lactamases, the common resistance mechanisms.[3] Instead, it targets the synthesis of the pentaglycine interpeptide bridge, a critical component of the MRSA cell wall.

Inhibition of Pentaglycine Bridge Synthesis

The synthesis of the pentaglycine bridge is a multi-step enzymatic process. The first glycine is added to the lipid II precursor by FemX, the second and third by FemA, and the fourth and fifth by FemB. Studies have identified FemA as the primary molecular target of this compound.[3][4] By inhibiting FemA, this compound causes the accumulation of murein monomers with incomplete, nonglycyl or monoglycyl, peptide side chains.[3][10]

Synergistic Action with β-Lactams against MRSA

In the presence of a β-lactam antibiotic, the native PBPs of MRSA are inhibited. The resistant PBP2a, however, can still function. PBP2a is efficient at cross-linking the normal pentaglycyl-murein monomers. However, it is unable to effectively cross-link the abnormal monoglycyl-murein monomers that accumulate when FemA is inhibited by this compound.[3][11] This dual action—inhibition of standard PBPs by β-lactams and the inability of PBP2a to use the this compound-modified precursors—leads to a catastrophic failure in cell wall synthesis and subsequent cell death.[3][11] This synergistic relationship is the core of this compound's potentiation activity.

Quantitative Efficacy Data

The potentiating effect of this compound has been quantified by determining the fold reduction in the MIC of various antibiotics against MRSA in the presence of a fixed concentration of this compound.

Potentiation of β-Lactam Antibiotics

This compound shows remarkable synergy with carbapenems, followed by penicillins and cephalosporins. The data below was obtained using a this compound concentration of 10 µg/mL.[3]

| Antibiotic Class | Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction |

| Carbapenem | Imipenem | 16 | 0.015 | 1067 |

| Panipenem | 16 | 0.015 | 1067 | |

| Biapenem | 16 | 0.03 | 533 | |

| Meropenem | 16 | 0.125 | 128 | |

| Penam | Ampicillin | 128 | 4 | 32 |

| Piperacillin | 128 | 4 | 32 | |

| Cephem | Cefazolin | 64 | 2 | 32 |

| Ceftazidime | 128 | 32 | 4 |

Specificity of Potentiation

The synergistic effect of this compound is highly specific to β-lactam antibiotics and is not observed with other classes of antibiotics. Furthermore, the effect is specific to MRSA and does not alter the MIC of imipenem against methicillin-sensitive S. aureus (MSSA).[3]

| Antibiotic Class | Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction |

| Aminoglycoside | Streptomycin | 4 | 4 | 1 |

| Glycopeptide | Vancomycin | 1 | 1 | 1 |

| Tetracycline | Tetracycline | 1 | 1 | 1 |

| Quinolone | Ciprofloxacin | 32 | 32 | 1 |

Key Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The methodologies are detailed below.

Determination of Minimum Inhibitory Concentration (MIC)

The potentiating effect of this compound on the activity of β-lactams against MRSA was assessed using a liquid microdilution method.[3]

-

Preparation : A twofold serial dilution of the β-lactam antibiotic is prepared in a 96-well microtiter plate using Mueller-Hinton broth.

-

This compound Addition : this compound is added to each well to a final concentration of 10 µg/mL. A parallel plate without this compound serves as a control.

-

Inoculation : Each well is inoculated with a suspension of MRSA (e.g., strain COL) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation : The plates are incubated at 37°C for 20 hours.

-

Reading : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Identification of this compound-Binding Proteins

To identify the molecular target of this compound, an affinity chromatography-based approach was used.[3]

-

Probe Synthesis : A biotinylated derivative of this compound (biotinylthis compound) is synthesized to serve as a probe.

-

Affinity Matrix Preparation : The biotinylthis compound probe is immobilized on avidin-coated beads.

-

Cell Lysate Preparation : MRSA cells are cultured, harvested, and lysed to obtain a soluble protein fraction.

-

Affinity Pull-down : The MRSA lysate is incubated with the this compound-bound beads, allowing this compound-binding proteins to attach.

-

Washing : The beads are washed extensively with phosphate-buffered saline (PBS) to remove non-specifically bound proteins.

-

Elution : The specifically bound proteins are eluted from the beads using a denaturing buffer (e.g., Laemmli sample buffer).

-

Analysis : The eluted proteins are separated by SDS-PAGE. Protein bands of interest are excised, digested (e.g., with trypsin), and identified using mass spectrometry (MS/MS) analysis.

Synthesis of Biotinylthis compound

The synthesis of the biotinylated probe is a key step for target identification.[3]

-

Reactants : this compound (21 µmol) is dissolved in dichloromethane (CH₂Cl₂, 2.5 mL).

-

Coupling Agents : Amine-(PEO)₂-biotin (21 µmol), 1-Hydroxybenzotriazole (HOBT, 21 µmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 21 µmol) are added to the solution.

-

Reaction : The mixture is stirred at 37°C for 20 hours.

-

Quenching : The reaction is stopped by concentrating the mixture to dryness and adding distilled water.

-

Purification : The final product, biotinylthis compound, is purified by High-Performance Liquid Chromatography (HPLC).

In Vitro FemA Enzyme Inhibition Assay

To confirm the inhibitory activity against the identified target, a direct enzyme-based assay is performed.[3][10]

-

Enzyme and Substrate : Recombinant FemA enzyme is purified. The appropriate substrate for the FemA-catalyzed reaction (e.g., Lipid II-monoglycyl) is prepared.

-

Reaction Mixture : The assay is conducted in a buffer containing the FemA enzyme, its substrate, and varying concentrations of this compound. Control reactions are run without this compound.

-

Incubation : The reaction mixtures are incubated under optimal conditions for FemA activity.

-

Detection : The reaction product (e.g., Lipid II-triglycyl) is quantified using methods such as HPLC or mass spectrometry.

-

Analysis : The inhibitory effect of this compound is determined by measuring the decrease in product formation compared to the control. The IC₅₀ value can be calculated from a dose-response curve.

Conclusion and Future Directions

This compound represents a significant advancement in the effort to combat MRSA. By targeting the FemA-mediated synthesis of the pentaglycine interpeptide bridge, it creates a vulnerability in the MRSA cell wall that can be exploited by conventional β-lactam antibiotics. This novel mechanism of action circumvents traditional resistance pathways involving PBP2a and β-lactamases. The detailed quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. Future research should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic properties, conducting in vivo efficacy and toxicity studies, and exploring its potential against other Gram-positive pathogens that utilize similar interpeptide bridges.[12][13] The development of this compound and similar compounds could herald a new era of combination therapies capable of revitalizing our existing antibiotic arsenal against multidrug-resistant bacteria.

References

- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

- 3. The Nonantibiotic Small Molecule this compound Enhances the Potency of β-Lactams against MRSA by Inhibiting Pentaglycine Interpeptide Bridge Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - The Nonantibiotic Small Molecule this compound Enhances the Potency of β-Lactams against MRSA by Inhibiting Pentaglycine Interpeptide Bridge Synthesis - Public Library of Science - Figshare [plos.figshare.com]

- 5. This compound, a new potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus, produced by Streptomyces sp. K04-0144. I. Taxonomy, fermentation, isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus, produced by Streptomyces sp. K04-0144. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Revision of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

The Pentaglycine Interpeptide Bridge of Staphylococcus aureus: A Core Structural Element and Prime Drug Target

For Immediate Release

[City, State] – [Date] – In the persistent battle against antibiotic-resistant bacteria, understanding the fundamental biological processes of pathogens is paramount. For researchers, scientists, and drug development professionals focused on Staphylococcus aureus (S. aureus), a notorious human pathogen, the pentaglycine interpeptide bridge of its peptidoglycan cell wall represents a critical area of study. This in-depth technical guide delves into the biosynthesis, structure, and function of this unique feature, highlighting its significance as a target for novel antimicrobial agents.

The staphylococcal cell wall is a formidable barrier, essential for the bacterium's survival and pathogenesis. Its major component, peptidoglycan, is a mesh-like structure composed of glycan strands cross-linked by peptide stems. A hallmark of S. aureus is the pentaglycine bridge that connects these peptide stems, providing the cell wall with the necessary elasticity and tensile strength to withstand internal turgor pressure.[1][2] The absence or alteration of this bridge renders the bacterium vulnerable to osmotic lysis and increases its susceptibility to antibiotics.[1][3]

Biosynthesis of the Pentaglycine Bridge: A Three-Step Enzymatic Cascade

The formation of the pentaglycine bridge is a meticulously orchestrated process that occurs on the cytoplasmic side of the bacterial membrane. It involves the sequential addition of five glycine residues to the lipid II intermediate, the basic building block of the peptidoglycan. This process is catalyzed by a trio of non-ribosomal peptidyl transferases known as the Fem enzymes: FemX, FemA, and FemB.[1][2][4][5][6]

The biosynthesis pathway can be summarized as follows:

-

Initiation by FemX: The synthesis is initiated by FemX (also known as FmhB), which adds the first glycine residue to the ε-amino group of the L-lysine at the third position of the lipid II pentapeptide stem.[4][5][6] FemX is considered essential for the viability of S. aureus.[6]

-

Elongation by FemA: Following the action of FemX, FemA adds the second and third glycine residues in a sequential manner.[2][4][5]

-

Completion by FemB: Finally, FemB completes the pentaglycine bridge by adding the fourth and fifth glycine residues.[2][4][5]

Each of these enzymes utilizes glycyl-tRNA as the glycine donor.[4] This intricate and specific enzymatic cascade presents multiple potential targets for the development of narrow-spectrum antibiotics that would be highly specific to staphylococci.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Kinetics of Staphylococcus aureus growth and Enterotoxin A production in milk under shaking and static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus [frontiersin.org]

- 4. Peptidoglycan Architecture of Gram-positive Bacteria by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Staphylococcal Cell–Wall Biosynthesis Protein FemX Through Steered Molecular Dynamics and Drug-Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

Cyslabdan: A Technical Guide to its Mechanism of Action Against β-Lactam Resistant Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for most β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs. Cyslabdan, a labdane-type diterpene, has emerged as a promising agent that can restore the susceptibility of MRSA to β-lactam antibiotics. This technical guide provides an in-depth analysis of the core mechanism by which this compound circumvents β-lactam resistance, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Pentaglycine Interpeptide Bridge Synthesis

The primary mechanism by which this compound potentiates the activity of β-lactams against MRSA is through the inhibition of FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the staphylococcal peptidoglycan.[1][2][3] In MRSA, the peptidoglycan layer is cross-linked by these pentaglycine bridges, a process catalyzed by a series of Fem (Factor essential for methicillin resistance) proteins. FemX adds the first glycine residue, FemA adds the second and third, and FemB adds the fourth and fifth glycine residues to the lysine side chain of the peptidoglycan precursor.[4][5]

This compound specifically inhibits the activity of FemA, leading to the accumulation of nonglycyl and monoglycyl murein monomers in the bacterial cell wall.[1][2] While the native PBP2a can effectively cross-link the normal pentaglycine-containing peptidoglycan precursors in the presence of β-lactams, it is unable to efficiently utilize these altered monomers.[5][6] This disruption of peptidoglycan synthesis ultimately renders the MRSA cell susceptible to the action of β-lactam antibiotics. It is important to note that this compound itself does not exhibit significant antibacterial activity against MRSA.[7] Furthermore, studies have shown that this compound has no direct effect on PBP2a expression or β-lactamase activity.[8]

Quantitative Data

The potentiating effect of this compound on the activity of various β-lactam antibiotics against MRSA has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The following tables summarize the significant reduction in MIC values observed when β-lactams are combined with this compound.

Table 1: Effect of this compound on the MIC of Imipenem against MRSA

| Strain | Imipenem MIC (µg/mL) | Imipenem + this compound (10 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| MRSA | 16 | 0.015 | >1000 |

Data compiled from multiple sources indicating a significant synergistic effect.[7][9]

Table 2: Potentiating Effect of this compound on Various β-Lactam Antibiotics against MRSA

| Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) |

| Imipenem | 16 | 0.015 |

| Meropenem | 32 | 0.125 |

| Penicillin G | >1024 | 16 |

| Ampicillin | >1024 | 32 |

| Cefazolin | 128 | 1 |

| Ceftazidime | 512 | 8 |

This table presents a summary of the synergistic activity of this compound with a range of β-lactam antibiotics against MRSA.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

MRSA isolate

-

This compound stock solution

-

β-lactam antibiotic stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of the β-lactam antibiotic in MHB across the wells of the microtiter plate.

-

For the test plate, add this compound to each well to a final concentration of 10 µg/mL.

-

Include a growth control well (MHB with inoculum, no antibiotic or this compound) and a sterility control well (MHB only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared MRSA inoculum.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

-

Identification of this compound-Binding Proteins by Affinity Purification and Mass Spectrometry

This protocol is designed to identify the cellular targets of this compound by using a biotinylated form of the compound to pull down its binding partners from an MRSA lysate.

Materials:

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads

-

MRSA cell lysate

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Wash buffer (e.g., PBS with a mild detergent like Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Mass spectrometer

Procedure:

-

Bead Preparation:

-

Incubate the streptavidin-coated magnetic beads with biotinylated this compound to allow for binding.

-

Wash the beads to remove any unbound biotinylated this compound.

-

-

Affinity Purification:

-

Incubate the this compound-bound beads with the MRSA cell lysate to allow for the binding of target proteins.

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

In Vitro FemA Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified FemA.

Materials:

-

Purified recombinant FemA, FemB, and FemX enzymes

-

Substrate for FemA (e.g., a synthetic peptidoglycan precursor with a single glycine)

-

Source of activated glycine (e.g., Glycyl-tRNA)

-

This compound solution at various concentrations

-

Reaction buffer

-

Method for detecting product formation (e.g., HPLC, mass spectrometry, or a coupled enzymatic assay)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, purified FemA enzyme, and varying concentrations of this compound.

-

Include a control reaction with no this compound.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the FemA substrate and activated glycine.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Termination and Analysis:

-

Stop the reaction (e.g., by adding a denaturing agent).

-

Analyze the reaction mixture to quantify the amount of product formed.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

-

Repeat the assay with purified FemB and FemX to assess specificity.

-

Analysis of Peptidoglycan Composition by HPLC

This protocol is used to analyze the changes in the muropeptide composition of MRSA treated with this compound.

Materials:

-

MRSA cultures (treated with and without this compound)

-

Cell wall purification reagents (e.g., SDS, proteases)

-

Muropeptide digestion enzyme (e.g., mutanolysin or lysostaphin)

-

Sodium borohydride

-

HPLC system with a C18 column

-

Mobile phases (e.g., phosphate buffer with a gradient of methanol or acetonitrile)

Procedure:

-

Cell Wall Isolation:

-

Grow MRSA in the presence and absence of a sub-inhibitory concentration of this compound.

-

Harvest the cells and purify the peptidoglycan sacculi.

-

-

Muropeptide Preparation:

-

Digest the purified peptidoglycan with a muramidase to generate soluble muropeptides.

-

Reduce the muropeptides with sodium borohydride.

-

-

HPLC Analysis:

-

Separate the muropeptides by reverse-phase HPLC.

-

Monitor the elution profile at a specific wavelength (e.g., 206 nm).

-

Collect and identify the peaks corresponding to different muropeptide species (e.g., by mass spectrometry) to identify the accumulation of nonglycyl and monoglycyl monomers in the this compound-treated sample.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental processes described in this guide.

Caption: this compound's mechanism of action via FemA inhibition.

Caption: Workflow for key experiments in this compound research.

Conclusion

This compound represents a significant advancement in the fight against MRSA by re-sensitizing these formidable pathogens to existing β-lactam antibiotics. Its targeted inhibition of FemA, a key enzyme in peptidoglycan synthesis, provides a clear and compelling mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this compound and similar compounds as novel adjuvants in antibacterial therapy. The continued investigation into such mechanism-based approaches holds great promise for overcoming the challenge of antimicrobial resistance.

References

- 1. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Identification of Protein Interaction Partners in Bacteria Using Affinity Purification and SILAC Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Cyslabdan Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyslabdan is a labdane-type diterpene adjoined to an N-acetylcysteine moiety, produced by the actinomycete Streptomyces sp. K04-0144.[1] This natural product has garnered significant interest within the drug development community due to its potent ability to synergize with β-lactam antibiotics, particularly imipenem, against methicillin-resistant Staphylococcus aureus (MRSA).[1] this compound itself exhibits minimal antibacterial activity but functions by inhibiting FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the MRSA cell wall. This novel mechanism of action restores the efficacy of β-lactams against resistant strains.

These application notes provide a detailed protocol for the extraction and purification of this compound from the fermentation broth of Streptomyces sp. K04-0144.

Data Presentation

Biological Activity of this compound

The primary biological function of this compound is the potentiation of β-lactam antibiotics against MRSA. The following table summarizes the synergistic effect of this compound with various antibiotics.

| Antibiotic | MIC against MRSA (µg/mL) without this compound | MIC against MRSA (µg/mL) with this compound (10 µg/mL) | Fold Potentiation |

| Imipenem | 16 | 0.015 | >1000 |

| Penicillin G | 512 | 64 | 8 |

| Cloxacillin | 512 | 16 | 32 |

| Cefazolin | 512 | 64 | 8 |

| Cefmetazole | 128 | 4 | 32 |

| Streptomycin | >1024 | >1024 | No significant change |

| Vancomycin | 1 | 1 | No significant change |

| Tetracycline | 128 | 128 | No significant change |

| Ciprofloxacin | 64 | 64 | No significant change |

Experimental Protocols

The following protocols describe the fermentation of Streptomyces sp. K04-0144 and the subsequent extraction and purification of this compound.

Fermentation of Streptomyces sp. K04-0144

-

Strain: Streptomyces sp. K04-0144

-

Seed Culture Medium: Trypticase Soy Broth (TSB)

-

Production Medium: ISP Medium 2 (Yeast Extract, Malt Extract, Dextrose)

-

Procedure:

-

Inoculate a loopful of Streptomyces sp. K04-0144 from a slant culture into a 50 mL flask containing 10 mL of TSB.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Transfer the seed culture to a 2 L flask containing 500 mL of ISP Medium 2.

-

Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.

-

Monitor the production of this compound by bioassay against MRSA in the presence of a sub-inhibitory concentration of imipenem.

-

Extraction of this compound from Fermentation Broth

-

Materials:

-

Fermentation broth

-

Diaion HP-20 resin

-

Methanol

-

Acetone

-

Deionized water

-

-

Procedure:

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Apply the supernatant to a column packed with Diaion HP-20 resin (1 L of resin per 10 L of supernatant).

-

Wash the column with 3 column volumes of deionized water to remove polar impurities.

-

Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol), followed by a final wash with acetone.

-

Collect fractions and test for this compound activity.

-

Pool the active fractions and concentrate under reduced pressure to yield the crude extract.

-

Purification of this compound by ODS Column Chromatography

-

Stationary Phase: Octadecyl-silica (ODS) gel

-

Mobile Phase: Acetonitrile and water

-

Procedure:

-

Dissolve the crude extract in a minimal amount of 50% aqueous acetonitrile.

-

Load the dissolved extract onto an ODS column equilibrated with 20% aqueous acetonitrile.

-

Elute the column with a stepwise or linear gradient of acetonitrile in water (e.g., 20% to 100% acetonitrile).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of this compound.

-

Combine the fractions containing this compound and evaporate the solvent.

-

Final Purification by Preparative HPLC

-

Column: C18 reversed-phase preparative HPLC column (e.g., 20 x 250 mm, 10 µm)

-

Mobile Phase: Isocratic or shallow gradient of acetonitrile in water, containing 0.1% trifluoroacetic acid (TFA) if necessary to improve peak shape. A typical starting condition could be 40-60% acetonitrile.

-

Flow Rate: 5-10 mL/min

-

Detection: UV at 210 nm

-

Procedure:

-

Dissolve the semi-purified this compound fraction in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

Desalt the collected fraction if TFA was used, for example, by another round of solid-phase extraction.

-

Lyophilize the final solution to obtain pure this compound as a white powder.

-

Visualizations

This compound Extraction and Purification Workflow

Caption: Workflow for this compound extraction and purification.

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Caption: this compound inhibits FemA in MRSA peptidoglycan synthesis.

References

Application Notes and Protocols: In Vitro Synergy Testing of Cyslabdan with Imipenem

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. One promising strategy to combat resistance is the use of combination therapy, where a non-antibiotic compound potentiates the activity of an existing antibiotic. Cyslabdan, a labdane-type diterpene, has been identified as a potent potentiator of imipenem activity against MRSA.[1][2][3] This document provides detailed application notes and protocols for assessing the in vitro synergy between this compound and imipenem.

Mechanism of Action:

Imipenem is a broad-spectrum β-lactam antibiotic of the carbapenem class.[4][5] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4][6][7][8] In MRSA, the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a), confers resistance to most β-lactam antibiotics.

This compound itself exhibits weak anti-MRSA activity.[1] Its synergistic effect stems from its ability to inhibit FemA, an enzyme crucial for the formation of the pentaglycine interpeptide bridge in the peptidoglycan of S. aureus.[9][10][11] By inhibiting FemA, this compound disrupts the normal synthesis of the cell wall, rendering the bacteria more susceptible to the action of imipenem.[9][12] The combination of this compound and imipenem leads to a potent bactericidal effect against MRSA.[12]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Imipenem Alone and in Combination against MRSA

| Compound | MIC (µg/mL) |

| This compound | 64 |

| Imipenem | 16 |

| Imipenem + this compound (10 µg/mL) | 0.015 |

Note: The data presented here is a summary of reported values to illustrate the potentiation effect.[1]

Table 2: Checkerboard Assay Results for this compound and Imipenem against MRSA

| Imipenem (µg/mL) | This compound (µg/mL) | Growth (OD600) | FIC of Imipenem | FIC of this compound | FIC Index (FICI) | Interpretation |

| 16 | 0 | 0.05 | 1 | 0 | 1 | - |

| 8 | 0 | 0.05 | 0.5 | 0 | 0.5 | - |

| 4 | 0 | 0.50 | - | - | - | - |

| ... | ... | ... | ... | ... | ... | ... |

| 0 | 64 | 0.05 | 0 | 1 | 1 | - |

| 0 | 32 | 0.05 | 0 | 0.5 | 0.5 | - |

| 0 | 16 | 0.60 | - | - | - | - |

| ... | ... | ... | ... | ... | ... | ... |

| 0.015 | 10 | 0.05 | 0.0009375 | 0.15625 | 0.157 | Synergy |

This table presents a hypothetical checkerboard result based on literature findings. The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs. A FICI of ≤ 0.5 is considered synergistic.[13][14]

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[13][15][16]

Materials:

-

This compound stock solution

-

Imipenem stock solution

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

MRSA strain (e.g., ATCC 33591)

-

Spectrophotometer

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Prepare Bacterial Inoculum: Culture the MRSA strain overnight on a Mueller-Hinton agar plate. Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Prepare Drug Dilutions:

-

Along the x-axis of a 96-well plate, prepare serial twofold dilutions of imipenem in MHB.

-

Along the y-axis, prepare serial twofold dilutions of this compound in MHB.

-

The final volume in each well should be 50 µL after adding the bacterial inoculum.

-

-

Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MICs: After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI):

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Curve Assay Protocol

This assay provides information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[17][18][19]

Materials:

-

This compound stock solution

-

Imipenem stock solution

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

MRSA strain (e.g., ATCC 33591)

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Spectrophotometer

-

Sterile saline for dilutions

-

Mueller-Hinton agar plates for colony counting

-

Timer

Procedure:

-

Prepare Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10⁵ CFU/mL in MHB as described for the checkerboard assay.

-

Set up Test Conditions: Prepare culture tubes or flasks with MHB containing:

-

No drug (growth control)

-

This compound alone at a sub-MIC concentration (e.g., 10 µg/mL)

-

Imipenem alone at its MIC

-

Imipenem and this compound in combination at their respective concentrations.

-

-

Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension and incubate at 37°C with shaking.

-

Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[20]

-

Perform serial tenfold dilutions in sterile saline.

-

Plate a known volume of each dilution onto Mueller-Hinton agar plates.

-

Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

-

Interpretation:

-

Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

-

Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the most active single agent.

-

Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.

-

Visualizations

Caption: Mechanism of synergistic action of this compound and Imipenem.

Caption: Experimental workflow for the checkerboard synergy assay.

References

- 1. scispace.com [scispace.com]

- 2. This compound, a new potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus, produced by Streptomyces sp. K04-0144. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new potentiator of imipenem activity against methicillin-resistant Staphylococcus aureus, produced by Streptomyces sp. K04-0144. I. Taxonomy, fermentation, isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The nonantibiotic small molecule this compound enhances the potency of β-lactams against MRSA by inhibiting pentaglycine interpeptide bridge synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. static.igem.wiki [static.igem.wiki]

- 19. iosrjournals.org [iosrjournals.org]

- 20. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Cyslabdan Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Cyslabdan and its derivatives, potent potentiators of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The protocols are based on published total synthesis and derivatization procedures, offering a guide for the chemical preparation of these complex natural products and their analogs for research and drug development purposes.

Introduction to this compound

This compound is a labdane-type diterpene connected to an N-acetylcysteine moiety.[1] It was first isolated from Streptomyces cyslabdanicus K04-0144 and exhibits a remarkable ability to enhance the efficacy of β-lactam antibiotics, such as imipenem, against MRSA.[1] this compound itself possesses weak antibacterial activity but acts as a powerful adjuvant by inhibiting FemA, a crucial enzyme in the synthesis of the pentaglycine interpeptide bridge of the bacterial cell wall.[2] This unique mechanism of action makes this compound and its derivatives attractive targets for the development of new therapeutic strategies to combat antibiotic resistance.

Biological Activity of this compound Derivatives

The primary biological function of this compound is the potentiation of β-lactam antibiotics against MRSA. The following table summarizes the in vitro activity of various antibiotics in the presence and absence of this compound.

| Antibiotic | MRSA Strain | MIC without this compound (µg/mL) | MIC with this compound (10 µg/mL) (µg/mL) | Fold Potentiation |

| Imipenem | MRSA COL | 16 | 0.015 | >1000 |

| Penicillin G | MRSA COL | 256 | 8 | 32 |

| Oxacillin | MRSA COL | 512 | 16 | 32 |

| Cefazolin | MRSA COL | 128 | 4 | 32 |

| Vancomycin | MRSA COL | 1 | 1 | 1 |

| Tetracycline | MRSA COL | 2 | 2 | 1 |

Data compiled from Koyama et al., 2012.

This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's potentiation of β-lactam activity stems from its inhibition of FemA, an essential enzyme for the formation of the pentaglycine bridge in the peptidoglycan of S. aureus. This bridge is critical for the cross-linking of peptidoglycan strands, a process catalyzed by penicillin-binding proteins (PBPs). In MRSA, the presence of PBP2a confers resistance to β-lactam antibiotics. By inhibiting FemA, this compound prevents the formation of the complete pentaglycine bridge, leading to the accumulation of peptidoglycan precursors with shorter peptide side chains. These altered precursors are poor substrates for PBP2a, thereby restoring the susceptibility of MRSA to β-lactam antibiotics.

Caption: Mechanism of this compound action in MRSA.

Experimental Protocols

The following protocols provide detailed procedures for the total synthesis of this compound and the preparation of a biotinylated derivative.

Protecting-Group-Free Total Synthesis of this compound

This protocol is adapted from the work of Ohtawa et al. (2016) and describes the total synthesis of this compound with a revised stereochemistry at the C8 position.[3][4]

Caption: Synthetic workflow for the total synthesis of this compound.

Materials:

-

(+)-Sclareolide

-

Dimethylamine hydrochloride

-

Trimethylaluminum

-

Thionyl chloride

-

Pyridine

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium

-

N-Iodosuccinimide

-

Diisobutylaluminium hydride (DIBAL-H)

-

(2-Formylprop-1-en-1-yl)triphenylphosphonium chloride

-

N-acetyl-L-cysteine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvents (THF, CH2Cl2, Toluene, MeOH)

-

Reagents for workup and purification (EtOAc, hexanes, silica gel, etc.)

Procedure:

-

Synthesis of the Weinreb Amide: To a solution of (+)-sclareolide in toluene is added a solution of dimethylamine hydrochloride and trimethylaluminum in toluene at 0 °C. The mixture is stirred at room temperature, followed by quenching with Rochelle's salt solution. The crude product is then treated with thionyl chloride in pyridine to afford the Weinreb amide.

-

Formation of the Exo-Olefin: A solution of methyltriphenylphosphonium bromide in THF is treated with n-butyllithium at -78 °C. The resulting ylide is then reacted with the Weinreb amide to yield the exo-olefin.

-

Iodolactonization: The exo-olefin is dissolved in a mixture of THF and water and treated with N-iodosuccinimide at room temperature to produce the iodolactone.

-

Reduction to the Lactol: The iodolactone is dissolved in CH2Cl2 and cooled to -78 °C. DIBAL-H is added dropwise, and the reaction is stirred at this temperature before quenching with methanol and Rochelle's salt solution to give the lactol.

-

Formation of the Epoxydiene: The lactol is reacted with (2-formylprop-1-en-1-yl)triphenylphosphonium chloride and subsequently with methyltriphenylphosphonium bromide and n-butyllithium to generate the epoxydiene.

-

Final Coupling to this compound: The epoxydiene is dissolved in methanol, and N-acetyl-L-cysteine and DBU are added. The reaction mixture is stirred at room temperature. The product is then purified by silica gel chromatography to yield this compound.

For detailed reagent quantities, reaction times, and purification methods, refer to the supporting information of Ohtawa et al., Chem. Pharm. Bull. 2016, 64, 1370-1377.

Synthesis of Biotinylated this compound

This protocol, adapted from Koyama et al. (2012), describes the synthesis of a biotinylated this compound derivative for use in affinity-based protein profiling and mechanistic studies.[5]

Caption: Workflow for the synthesis of biotinylated this compound.

Materials:

-

This compound

-

Amino-PEO2-biotin

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Distilled water

-

HPLC system for purification

Procedure:

-

Amide Coupling: To a solution of this compound (21 µmol) in anhydrous CH2Cl2 (2.5 mL) is added amino-PEO2-biotin (21 µmol), HOBt (21 µmol), and EDCI (21 µmol).

-

Reaction: The reaction mixture is stirred at 37 °C for 20 hours.

-

Workup: The mixture is concentrated to dryness under reduced pressure. The reaction is quenched by the addition of distilled water (3.0 mL).